molecular formula C12H14Cl2N2O3 B4958710 N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide

N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide

Cat. No.: B4958710
M. Wt: 305.15 g/mol
InChI Key: NGWSYEWIVBMIIH-UHFFFAOYSA-N
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Description

N’-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide is an organic compound characterized by the presence of dichlorophenyl and methoxyethyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with N-(2-methoxyethyl)oxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-chloroacetamide
  • N-(3,4-dichlorophenyl)methyl oxamic acid
  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

N’-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide is unique due to its specific combination of dichlorophenyl and methoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-19-5-4-15-11(17)12(18)16-7-8-2-3-9(13)6-10(8)14/h2-3,6H,4-5,7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSYEWIVBMIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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